4-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25BrN4O3S/c1-17-12-13-29-26(30-17)31-36(34,35)21-10-8-20(9-11-21)32-23(18-4-6-19(28)7-5-18)14-22-24(32)15-27(2,3)16-25(22)33/h4-14H,15-16H2,1-3H3,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRRQJSVZJVRGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C4=C(C=C3C5=CC=C(C=C5)Br)C(=O)CC(C4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Possible use in the aquaculture industry to produce healthier fish.
Mechanism of Action
The mechanism of action of 4-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to affect the activity of antioxidant enzymes such as catalase, superoxide dismutase, and glutathione peroxidase. These interactions lead to changes in oxidative stress levels and hematological parameters .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
The uniqueness of 4-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct biological activities and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Biological Activity
The compound 4-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative with a complex structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H25BrN4O3S
- Molecular Weight : 565.4814 g/mol
- CAS Number : 1022288-07-8
This compound is believed to exert its biological effects primarily through modulation of various receptor pathways. It has been studied for its interaction with G protein-coupled receptors (GPCRs), particularly in the context of inflammatory responses and neuropeptide signaling. The sulfonamide moiety is known to participate in biological processes such as enzyme inhibition and receptor antagonism.
Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial properties. Research has shown that derivatives similar to this compound demonstrate significant antibacterial activity against a range of pathogens. The mechanism typically involves competitive inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
Anti-inflammatory Effects
Recent studies have indicated that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro. For instance, a study demonstrated reduced levels of TNF-alpha and IL-6 in macrophages treated with this compound, suggesting a potential role in managing inflammatory diseases .
Anticancer Activity
Emerging evidence suggests that compounds with similar structures can exhibit anticancer properties. For example, the inhibition of certain kinases involved in cancer cell proliferation has been observed. A case study highlighted that analogs of this compound induced apoptosis in cancer cell lines via activation of intrinsic apoptotic pathways .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
-
In Vitro Studies :
- Cell Line Testing : The compound was tested on various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 30 µM.
- Mechanistic Insights : Flow cytometry analysis revealed that treated cells exhibited increased annexin V binding, indicating early apoptosis.
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In Vivo Studies :
- Animal Models : In a murine model of inflammation, administration of the compound resulted in significant reduction in paw edema compared to controls.
- Toxicology Assessments : Toxicological evaluations showed no significant adverse effects at therapeutic doses, supporting its potential as a safe therapeutic agent.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Indole Core Formation : Condensation of substituted cyclohexanediones with bromophenyl hydrazines under acidic conditions to form the tetrahydroindole scaffold.
Sulfonylation : Reaction of the indole intermediate with sulfonyl chlorides in the presence of a base (e.g., pyridine) to introduce the sulfonamide group.
Pyrimidine Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 4-methylpyrimidin-2-yl moiety .
Key Considerations :
- Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane eluents .
- Optimize yields (70–85%) by controlling temperature (60–80°C) and catalyst loading (5–10 mol% Pd) .
Advanced: How can computational methods improve synthesis optimization?
Methodological Answer:
- Transition State Analysis : Use density functional theory (DFT) to model energy barriers for critical steps (e.g., cyclization or sulfonylation) .
- Solvent Effects : Simulate solvent polarity impacts on reaction kinetics using COSMO-RS models.
- Catalyst Design : Screen Pd-ligand combinations via molecular docking to enhance cross-coupling efficiency .
Example : A 2024 study integrated DFT and experimental data to reduce side-product formation by 30% in analogous sulfonamide syntheses .
Basic: What spectroscopic techniques confirm structural integrity?
Methodological Answer:
- 1H-NMR : Characterize proton environments (e.g., δ 1.09 ppm for methyl groups adjacent to quaternary carbons; δ 7.4–8.1 ppm for aromatic protons) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1653 cm⁻¹, SO₂ asymmetric stretch at 1335 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 620.36 for a brominated analog) .
Advanced: How to resolve contradictions in reported biological activities?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) across labs.
- Orthogonal Assays : Compare enzyme inhibition (IC₅₀) data from fluorescence-based and radiometric assays .
- Structural Analog Testing : Synthesize derivatives to isolate the role of the bromophenyl group vs. sulfonamide moiety .
Example : A 2025 study identified batch-dependent impurities (≤5%) as a cause of variability in antimicrobial activity .
Basic: What are plausible biological targets for this compound?
Methodological Answer:
- Enzyme Inhibition : Screen against carbonic anhydrase IX (CA-IX) via fluorescence displacement assays, given sulfonamide’s affinity for zinc-containing enzymes .
- Receptor Binding : Use surface plasmon resonance (SPR) to measure binding kinetics to kinase domains (e.g., EGFR) .
Supporting Data : A brominated analog showed IC₅₀ = 1.2 µM against CA-IX in hypoxic cancer cell models .
Advanced: Strategies to enhance pharmacokinetic properties?
Methodological Answer:
- Solubility Optimization : Measure logP via HPLC to guide prodrug design (e.g., esterification of sulfonamide) .
- Metabolic Stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to identify vulnerable sites (e.g., pyrimidine oxidation) .
- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption and P-glycoprotein efflux risks .
Basic: How to ensure purity during synthesis?
Methodological Answer:
- Chromatography : Employ silica gel column chromatography (hexane:EtOAc gradient) for intermediate purification .
- Recrystallization : Use ethanol/water mixtures to isolate the final product with ≥95% purity (HPLC-PDA analysis) .
Critical Step : Monitor by TLC (Rf = 0.3–0.5 in 3:7 EtOAc/hexane) to detect unreacted starting materials .
Advanced: Mechanistic insights into target interactions?
Methodological Answer:
- X-ray Crystallography : Co-crystallize with CA-IX to resolve binding modes (e.g., sulfonamide-zinc coordination) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess hydrogen-bond networks .
Case Study : A 2023 MD study revealed that the indole moiety stabilizes π-π stacking with Tyr-93 in CA-IX .
Basic: Key functional groups influencing bioactivity?
Methodological Answer:
- Sulfonamide : Critical for hydrogen bonding to enzymatic active sites (e.g., CA-IX).
- 4-Bromophenyl : Enhances lipophilicity and π-stacking with hydrophobic pockets .
- Pyrimidine : Modulates solubility and participates in base-pair-like interactions .
Advanced: Role of the indole moiety in reactivity?
Methodological Answer:
- Electron-Donating Effects : The indole’s conjugated system stabilizes charge-transfer intermediates during electrophilic substitution .
- Steric Influence : 6,6-Dimethyl groups hinder rotational freedom, favoring a planar transition state in cyclization steps .
Experimental Validation : Substituent deletion reduced cyclization yields by 40% in analogous syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
